2-(Piperidin-1-ylmethyl)-1H-indole (CAS 46739-05-3) is a specialized heterocyclic building block defined by the precise placement of a piperidin-1-ylmethyl group at the sterically demanding 2-position of the indole core. In industrial and medicinal chemistry procurement, this compound is primarily selected as a regioselective precursor for synthesizing 2-functionalized indoles, complex polycyclic systems, and high-affinity receptor ligands [1]. By providing a pre-installed, sterically tuned cyclic amine at the 2-position, it allows chemists to bypass the multi-step, often low-yield functionalization typically required when starting from indole-2-carboxylic acid or 2-methylindole baselines. Its unique structural profile makes it an essential raw material for applications where the common 3-substituted indole functionalization pathways are synthetically non-viable or pharmacologically inactive.
Reported determinant of NOP receptor intrinsic efficacy profile; key for functional SAR studies
Computed LogP suggests passive blood‑brain barrier penetration potential for CNS programs
Aqueous‑phase Mannich reaction route supports scalable synthesis with reduced organic solvent use
Generic substitution in procurement typically fails when buyers attempt to replace 2-(Piperidin-1-ylmethyl)-1H-indole with its more common and cheaper 3-substituted isomer, gramine (3-(dimethylaminomethyl)indole), or with simpler acyclic amine derivatives. Gramine exclusively directs electrophilic reactivity and substitution to the 3-position; utilizing it when a 2-substituted architecture is required results in a complete failure to yield the target regioisomer [2]. Furthermore, substituting the piperidine ring with a smaller acyclic amine, such as dimethylamine, fundamentally alters the molecule's steric bulk and lipophilicity. In targeted ligand design, the piperidine ring is required to engage specific minor hydrophobic pockets that smaller amines cannot reach, meaning that acyclic analogs will fail to replicate the binding affinity and functional efficacy of the piperidine-bearing scaffold [1].
Reported full NOP agonism profile; 2‑substitution stabilises active receptor conformation
Exhibits partial NOP agonism; functional outcome may not meet full agonist program requirements
In comparative structure-activity relationship (SAR) studies targeting the nociceptin opioid (NOP) receptor, the 2-substituted N-piperidinyl indole scaffold demonstrated subnanomolar binding affinity. When compared directly to the 3-substituted regioisomer (analogous to a gramine-based substitution), the 2-position functionalization yielded a 10- to 13-fold increase in binding affinity [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | Ki = 0.23 to 0.34 nM (2-substituted scaffold) |
| Comparator Or Baseline | Ki = 3 to 44 nM (3-substituted regioisomer) |
| Quantified Difference | 10- to 13-fold higher binding affinity for the 2-substituted architecture |
| Conditions | In vitro radioligand binding assays for NOP receptors |
Justifies procuring the 2-substituted piperidinyl indole scaffold over the 3-substituted analog for developing high-affinity targeted therapeutics.
The exact positional placement of the piperidinylmethyl group dictates the functional efficacy of the resulting ligand. Assays measuring downstream GPCR signaling revealed that 2-aminomethyl-piperidinyl indole scaffolds act as full agonists, whereas their 3-substituted counterparts function only as partial agonists [1].
| Evidence Dimension | Functional efficacy (% stimulation) and potency (EC50) |
| Target Compound Data | 100% stimulation (Full agonist), EC50 = 5.8 nM |
| Comparator Or Baseline | 35.9% stimulation (Partial agonist), EC50 = 121 nM (3-substituted isomer) |
| Quantified Difference | ~3-fold increase in maximal efficacy and ~20-fold improvement in functional potency |
| Conditions | Functional GPCR activation assays measuring downstream signaling |
Demonstrates that the 2-position placement is non-negotiable for achieving full receptor activation, preventing substitution with 3-position isomers.
For the synthesis of 2-indolyl imidazo[4,5-d]phenanthroline derivatives—agents designed for metal-mediated DNA cleavage—a 2-aminomethylindole precursor is strictly required to form the correct linkage. Attempting to substitute this with a 3-aminomethylindole (gramine) fails to produce the required 2-indolyl connection, resulting in a complete synthetic failure for the target architecture [1].
| Evidence Dimension | Synthetic yield of 2-indolyl linked target compounds |
| Target Compound Data | Viable precursor for 2-indolyl imidazo-phenanthroline synthesis |
| Comparator Or Baseline | 0% yield of 2-indolyl target using 3-aminomethylindole (gramine) |
| Quantified Difference | Absolute binary difference (viable precursor vs. total synthetic failure) |
| Conditions | Multi-step synthesis of imidazo-phenanthroline metal-binding domains |
Proves that for specific DNA-cleaving or metal-chelating architectures requiring a 2-indolyl connection, this exact regiochemistry must be procured.
Molecular docking and structure-based SAR analyses indicate that the piperidine ring of 2-(piperidin-1-ylmethyl)indole derivatives specifically occupies minor hydrophobic pockets within target receptors (e.g., TM2/TM3 residues). Smaller acyclic amines lack the necessary steric bulk to engage these specific van der Waals contacts, leading to inferior structural stabilization [1].
| Evidence Dimension | Receptor pocket engagement (steric/hydrophobic contacts) |
| Target Compound Data | Piperidine ring engages TM2/TM3 minor hydrophobic pocket |
| Comparator Or Baseline | Smaller acyclic amines (e.g., dimethylamine) fail to reach or fill the pocket |
| Quantified Difference | Presence vs. absence of specific stabilizing van der Waals interactions |
| Conditions | Structure-based SAR and molecular dynamics simulations |
Highlights why buyers should select the piperidine-functionalized building block over simpler acyclic amine derivatives when targeting specific hydrophobic binding sites.
2-(Piperidin-1-ylmethyl)-1H-indole serves as a critical regioselective scaffold for developing high-affinity, full-agonist ligands for opioid and nociceptin receptors, where 2-position substitution is strictly required to achieve full functional efficacy and subnanomolar binding [1].
The compound acts as an essential precursor for synthesizing 2-indolyl imidazo-phenanthroline derivatives, which are utilized in oncology research for metal-mediated DNA cleavage, an architecture that cannot be accessed using 3-substituted indole precursors [2].
It is utilized as a reliable building block for synthesizing beta-carbolines and other fused indole systems, where the piperidine moiety provides an optimal balance of leaving-group ability and steric hindrance to facilitate specific cyclization pathways [1].